molecular formula C19H16Cl2N3NaO5S B14098189 Veracillin

Veracillin

Cat. No.: B14098189
M. Wt: 492.3 g/mol
InChI Key: GXOMMGAFBINOJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicloxacillin sodium involves multiple steps, including the formation of the β-lactam ring and the attachment of the isoxazolyl group. The process typically begins with the condensation of 6-aminopenicillanic acid with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride . This reaction is carried out under controlled conditions to ensure the stability of the β-lactam ring.

Industrial Production Methods: Industrial production of dicloxacillin sodium involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the crystallization of dicloxacillin sodium from a supersaturated solution to obtain the desired crystalline form . The final product is then purified and formulated into capsules or powders for reconstitution .

Chemical Reactions Analysis

Types of Reactions: Dicloxacillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by β-lactamases or acidic conditions.

    Oxidation: Can occur in the presence of strong oxidizing agents.

    Reduction: Typically requires reducing agents like hydrogen gas or metal hydrides.

Major Products Formed:

Properties

IUPAC Name

sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMMGAFBINOJY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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